8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
Description
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline (CAS: 64230-25-7) is a brominated julolidine derivative characterized by a fused tricyclic structure with a pyridine ring and a partially saturated quinoline backbone. The compound is also known as 8-bromojulolidine and serves as a critical intermediate in organic synthesis, particularly in the development of optoelectronic materials, fluorescent probes, and bioactive molecules.
Properties
IUPAC Name |
6-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-6-5-9-3-1-7-14-8-2-4-10(11)12(9)14/h5-6H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYPIIPRJQKGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)Br)CCCN3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline typically involves multiple steps. One common method starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Neuropharmacology
Research indicates that this compound may have neuroprotective properties. It has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : In a preclinical model of Alzheimer's disease, 8-bromo derivatives were found to enhance cognitive function and reduce amyloid plaque formation . This suggests potential applications in developing therapeutic strategies for neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Its efficacy against various bacterial strains has been documented.
- Case Study : A study published in Antimicrobial Agents and Chemotherapy reported that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.
Summary of Applications
Mechanism of Action
The mechanism of action of 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-Bromojulolidine (CAS: N/A)
- Key Differences : Bromine at the 9-position instead of 6.
- Impact : Alters electronic distribution and HOMO localization. In NFBC2, 9-bromo derivatives localize HOMO charge density over the julolidine core, enhancing charge transfer in photovoltaic systems .
- Applications: Used in donor-acceptor-donor (D-A-D) architectures for organic solar cells .
4-Bromojulolidine (CAS: N/A)
- Key Differences : Bromine at the 4-position.
- Impact : Reduces steric hindrance compared to 8- or 9-bromo analogs, favoring solubility in polar solvents.
Alkyl-Substituted Derivatives
1,1,7,7-Tetramethyl-8-bromojulolidine (CAS: 1259033-32-3)
- Molecular Formula : C₁₆H₂₂BrN
- Molecular Weight : 308.26 g/mol .
- Key Differences : Methyl groups at 1- and 7-positions increase steric bulk and hydrophobicity (LogP > 4).
- Applications : Discontinued commercial availability suggests niche use in specialized synthetic pathways .
Functionalized Derivatives
8-Hydroxyjulolidine-9-carbaldehyde (CAS: 33985-71-6)
11-Oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carbaldehyde
- Key Features: Pyrano-fused ring system enhances rigidity and fluorescence quantum yield (Φf = 0.793 vs. 0.007 in precursors) .
- Applications : Cys detection in biological systems .
Comparative Data Table
Biological Activity
8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular formula and a molecular weight of approximately 252.16 g/mol. The compound's biological activities have been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing the antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, the compound demonstrated notable efficacy with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8-Bromo Compound | E. coli MTCC 443 | 100 | |
| 8-Bromo Compound | S. aureus ATCC 29213 | 50 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. A recent study highlighted its ability to induce apoptosis in cancer cell lines such as Colo320. The mechanism appears to involve the modulation of apoptotic pathways and increased reactive oxygen species (ROS) generation .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated; however, several studies suggest that its interaction with cellular pathways may involve:
- Inhibition of cell proliferation : The compound may inhibit key signaling pathways involved in cell growth.
- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in certain cancer cells.
- Antioxidant properties : The generation of ROS may play a role in its anticancer effects .
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Focused on the effectiveness against common pathogens.
- Results indicated that substitutions on the quinoline ring could enhance antibacterial activity.
-
Cancer Cell Line Studies :
- Evaluated the effect of the compound on Colo320 cells.
- Findings showed significant apoptosis induction compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing bromine at the 8-position of the pyrido[3,2,1-ij]quinoline scaffold?
- Methodological Answer : Bromination typically employs electrophilic substitution or transition metal-catalyzed reactions. For regioselective bromination at the 8-position, consider using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperature (40–60°C) . Alternatively, direct bromination via radical initiators (e.g., AIBN) may enhance selectivity. Post-synthesis, confirm regiochemistry using 2D NMR (e.g., NOESY for spatial proximity analysis) and high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (Br⁷⁹/Br⁸¹) .
Q. Which spectroscopic techniques are critical for structural confirmation of 8-bromo derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons and carbons using DEPT-135 and HSQC to correlate signals with adjacent nuclei. For example, the deshielded proton at δ 7.2–7.5 ppm may indicate bromine’s electron-withdrawing effect on the quinoline ring .
- ESI-MS : Monitor molecular ion clusters ([M+H]⁺/[M+Na]⁺) to validate molecular weight (e.g., expected m/z for C₁₂H₁₃BrN₂: 280.03/282.03). Isotopic abundance ratios (≈1:1 for Br⁷⁹/Br⁸¹) confirm bromine presence .
- IR Spectroscopy : Identify C-Br stretching vibrations near 550–650 cm⁻¹ .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Use desiccants (e.g., silica gel) to minimize hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination?
- Methodological Answer :
- DoE Approach : Use a factorial design to test variables: solvent polarity (DMF vs. THF), temperature (25–80°C), and stoichiometry (1–1.5 equiv. Br₂). Analyze outcomes via LC-MS to quantify byproducts (e.g., di-brominated species).
- Catalyst Screening : Evaluate Fe(DS)₃ (iron dodecyl sulfate) under ultrasound to enhance reaction efficiency and selectivity, as demonstrated for analogous fused quinoline systems .
- Kinetic Analysis : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates and adjust quenching times .
Q. How to resolve discrepancies between observed and calculated isotopic patterns in mass spectrometry?
- Methodological Answer :
- Isotopic Simulation : Use software (e.g., mMass) to simulate Br⁷⁹/Br⁸¹ isotopic distributions. Deviations may indicate co-eluting impurities or adduct formation (e.g., [M+NH₄]⁺).
- High-Resolution MS : Compare observed m/z (e.g., 280.0321) with theoretical values (Δ < 5 ppm). If unresolved, employ tandem MS (CID fragmentation) to isolate the target ion .
Q. What computational methods validate the electronic effects of bromine substitution on photophysical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps and electron density maps. Bromine’s inductive effect reduces π→π* transition energy, red-shifting UV-Vis absorption (e.g., λmax ≈ 320 nm vs. 290 nm for non-brominated analogs) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .
Q. How to design biological assays to evaluate the compound’s activity against kinase targets?
- Methodological Answer :
- In Vitro Kinase Inhibition : Use FRET-based assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, JAK2). Test IC₅₀ values at 0.1–100 µM. Include staurosporine as a positive control .
- Cytotoxicity Screening : Employ MTT assays on HEK293 or HepG2 cells. Pre-treat with glutathione to assess redox-mediated toxicity linked to bromine .
Q. What strategies isolate trace impurities during scale-up synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
